2,5-Diethyltetrahydro-2H-pyran-2-methanol

Catalog No.
S13147359
CAS No.
84642-63-7
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diethyltetrahydro-2H-pyran-2-methanol

CAS Number

84642-63-7

Product Name

2,5-Diethyltetrahydro-2H-pyran-2-methanol

IUPAC Name

(2,5-diethyloxan-2-yl)methanol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-3-9-5-6-10(4-2,8-11)12-7-9/h9,11H,3-8H2,1-2H3

InChI Key

JNABADRJMWPQMU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(OC1)(CC)CO

2,5-Diethyltetrahydro-2H-pyran-2-methanol is an organic compound characterized by its unique tetrahydropyran structure, which consists of a six-membered ring containing one oxygen atom and five carbon atoms. This compound has the molecular formula C10H18OC_{10}H_{18}O and a molecular weight of approximately 158.25 g/mol. It appears as a colorless liquid with a density of 0.898 g/cm³, and it is known for its pleasant odor, making it suitable for applications in flavors and fragrances.

  • Oxidation: This compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
  • Reduction: It can be reduced to yield different alcohol derivatives.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like potassium permanganate or sodium borohydride.

Research into the biological activity of 2,5-Diethyltetrahydro-2H-pyran-2-methanol indicates potential interactions with various biological targets. Preliminary studies suggest that it may exhibit enzyme inhibitory properties and could influence cellular signaling pathways. Its pharmacokinetic profile suggests possible central nervous system permeability, which is crucial for drug development .

The synthesis of 2,5-Diethyltetrahydro-2H-pyran-2-methanol can be achieved through several methods:

  • Cannizzaro Reaction: A notable method involves the Cannizzaro reaction, where 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid is treated with sodium hydroxide to yield the corresponding alcohol and sodium salt .
  • Esterification: Another common route involves the esterification of 2,5-diethyltetrahydro-2H-pyran-2-methanol with acetic anhydride in the presence of a catalyst like pyridine under reflux conditions.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are employed to optimize yield and efficiency by allowing precise control over reaction parameters.

The applications of 2,5-Diethyltetrahydro-2H-pyran-2-methanol are diverse:

  • Flavor and Fragrance Industry: Due to its pleasant odor, it is utilized in creating flavors and fragrances.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of complex organic molecules and has potential therapeutic properties.
  • Chemical Research: The compound is investigated for its reactivity and interactions in various biochemical pathways .

Studies on the interactions of 2,5-Diethyltetrahydro-2H-pyran-2-methanol with biological systems indicate its potential as a biochemical reagent. It has been shown to interact with enzymes involved in metabolic pathways, suggesting a role in modulating cellular processes. The compound's effects on cell signaling pathways have also been noted, indicating its significance in cellular metabolism .

Several compounds share structural similarities with 2,5-Diethyltetrahydro-2H-pyran-2-methanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,4-Dihydro-2H-pyran-2-methanolC6H10O2C_6H_{10}O_2Simpler structure; used as a biochemical reagent.
Tetrahydro-3-pentyl-2H-pyranC9H16OC_9H_{16}OContains a longer alkyl chain; potential applications in flavors .
Tetrahydro-2-(tert-butyloxy)-2H-pyranC11H20OC_{11}H_{20}OFeatures tert-butyl group; used in organic synthesis .

Uniqueness of 2,5-Diethyltetrahydro-2H-pyran-2-methanol

What sets 2,5-Diethyltetrahydro-2H-pyran-2-methanol apart from these similar compounds is its specific arrangement of ethyl groups on the tetrahydropyran ring, which potentially enhances its biological activity and makes it more suitable for applications in flavoring and fragrance compared to others that may not possess similar olfactory properties.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.146329876 g/mol

Monoisotopic Mass

172.146329876 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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